molecular formula C9H9NO5 B117478 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde CAS No. 150655-06-4

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Cat. No.: B117478
CAS No.: 150655-06-4
M. Wt: 211.17 g/mol
InChI Key: NGSRGRKMEWROLO-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a salicylaldehyde derivative of significant value in medicinal and inorganic chemistry research. Its primary application lies in its role as a versatile precursor for the synthesis of Schiff base ligands. These ligands are ubiquitous in research due to their ease of synthesis and ability to coordinate with various metal ions, forming complexes with enhanced biological activity . A prominent research application of this compound is in the development of novel anticancer agents. The aldehyde group readily condenses with primary amines, such as phenylamine, to form tridentate Schiff base ligands. When complexed with transition metals like cobalt, copper, and zinc, these ligands have shown specific and enhanced cytotoxicity against human cervical cancer cells (HeLa Cells) in vitro, with the cobalt complex exhibiting particularly promising activity . The structure of the resulting metal complex can be tailored, often resulting in distorted octahedral or square planar geometries, which modulates the steric and electronic environment around the metal center and influences its bioactivity . The ethoxy and nitro substituents on the benzaldehyde ring are critical for fine-tuning the electronic properties and binding affinity of the resulting Schiff base ligands. This makes this compound a crucial building block for researchers designing and synthesizing new transition metal complexes to explore their potential applications in biochemistry and as catalysts in organic synthesis . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSRGRKMEWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359283
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150655-06-4
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-5-nitrosalicylaldehyde
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Preparation Methods

Nitration of Pre-functionalized Benzaldehyde Precursors

The nitration of substituted benzaldehydes requires precise control over reaction conditions to achieve regioselectivity. For 3-ethoxy-2-hydroxybenzaldehyde, nitration at the 5-position is favored due to the electron-donating effects of the ethoxy and hydroxy groups, which activate the para position. In a method analogous to the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, mixed acid systems (HNO₃/H₂SO₄) in glacial acetic acid at 0–5°C yield 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with 68–72% efficiency. The reaction’s exothermic nature necessitates careful temperature control to prevent over-nitration or decomposition.

Solvent and Catalytic Effects on Nitration Efficiency

Polar aprotic solvents like dichloromethane enhance nitro group selectivity by stabilizing the nitronium ion intermediate. Comparative studies show that replacing acetic acid with dichloromethane increases yield to 78% while reducing side products. Catalytic approaches using MoO₃-supported catalysts, as demonstrated in molybdenum complex syntheses, further improve regioselectivity by coordinating to the aldehyde group, directing nitration to the 5-position.

Etherification and Hydroxyl Group Protection-Deprotection Dynamics

Williamson Ether Synthesis for Ethoxy Group Introduction

The ethoxy group at the 3-position is typically introduced via Williamson ether synthesis. Starting from 2,3-dihydroxybenzaldehyde, reaction with ethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours yields 3-ethoxy-2-hydroxybenzaldehyde with 85% purity. Subsequent purification via recrystallization from ethanol raises purity to >98%.

Selective Deprotection in Multistep Syntheses

In routes requiring sequential functionalization, protecting groups like tert-butyldimethylsilyl (TBS) are employed to shield the 2-hydroxy group during nitration. For example, TBS-protected 3-ethoxy-2-hydroxybenzaldehyde undergoes nitration at 5°C, followed by deprotection using tetra-n-butylammonium fluoride (TBAF) to restore the hydroxyl group. This strategy minimizes nitro group reduction and achieves an overall yield of 62%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 10.2 ppm (aldehyde proton), δ 7.8–8.1 ppm (aromatic protons at H-4 and H-6), and δ 1.4 ppm (ethoxy CH₃).

  • IR : Peaks at 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), and 1250 cm⁻¹ (C-O ether) confirm functional groups.

Purity Assessment via Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves this compound from nitro-reduced byproducts, ensuring >99% purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physical properties, and functional behavior.

Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
This compound –OH (2), –OCH₂CH₃ (3), –NO₂ (5) 241.18 1 donor (–OH), 4 acceptors
2-Hydroxy-5-nitrobenzaldehyde –OH (2), –NO₂ (5) 183.12 1 donor (–OH), 3 acceptors
3-Methoxy-2-hydroxy-5-nitrobenzaldehyde –OH (2), –OCH₃ (3), –NO₂ (5) 213.15 1 donor (–OH), 4 acceptors
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde –OH (4), –OCH₂CH₃ (3), –NO₂ (5) 241.18 1 donor (–OH), 4 acceptors

Key Observations :

  • The ethoxy group in this compound increases steric bulk and lipophilicity compared to the methoxy analog, affecting solubility and crystallization behavior.
Physical Properties
Compound Name Melting Point (°C) Solubility in Ethanol (mg/mL) LogP (Predicted)
This compound 148–150 12.5 1.82
2-Hydroxy-5-nitrobenzaldehyde 165–167 8.2 1.05
3-Methoxy-2-hydroxy-5-nitrobenzaldehyde 142–144 15.3 1.37
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde 155–157 9.8 1.79

Trends :

  • The ethoxy group reduces melting points compared to the unsubstituted 2-hydroxy-5-nitrobenzaldehyde, likely due to disrupted crystal packing from steric effects.
  • Higher lipophilicity (LogP) in ethoxy derivatives correlates with improved solubility in organic solvents like ethanol.
Chemical Reactivity
  • Electrophilic Substitution : The nitro group at position 5 deactivates the ring, directing further substitution to the para position relative to the hydroxyl group. This contrasts with methoxy-substituted analogs, where the electron-donating –OCH₃ group can activate specific ring positions.
  • Hydrogen Bonding: The –OH group at position 2 participates in strong intermolecular hydrogen bonds, as evidenced by graph set analysis in crystallography studies . In contrast, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde exhibits weaker hydrogen bonding due to less favorable donor-acceptor geometry.
Crystallographic and Supramolecular Behavior
  • Crystal Packing : SHELX-refined structures reveal that this compound forms layered architectures stabilized by O–H···O hydrogen bonds between –OH and nitro groups . Methoxy analogs show similar patterns but with shorter bond distances due to reduced steric hindrance.
  • Graph Set Analysis : The compound’s hydrogen-bonding network adheres to Etter’s rules, forming discrete R₂²(8) motifs (cyclic dimers), a pattern less prevalent in derivatives lacking ortho-substituted –OH groups .

Biological Activity

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (C₉H₉NO₅) is an aromatic aldehyde notable for its unique structural features, including an ethoxy group, a hydroxy group, and a nitro group on its benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

This compound can be synthesized through the nitration of 3-ethoxy-2-hydroxybenzaldehyde using a mixture of concentrated sulfuric and nitric acids under controlled conditions to ensure the selective introduction of the nitro group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially different biological activities.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionProducts
OxidationAldehyde oxidized to carboxylic acid3-Ethoxy-2-hydroxy-5-nitrobenzoic acid
ReductionNitro group reduced to amino group3-Ethoxy-2-hydroxy-5-aminobenzaldehyde
SubstitutionEthoxy group replaced by nucleophilesVarious substituted derivatives

Antimicrobial and Anti-inflammatory Properties

Research has indicated that compounds with similar structures may possess antimicrobial and anti-inflammatory properties. For instance, derivatives of nitroaromatic compounds have been evaluated for their efficacy against various pathogens and their ability to modulate inflammatory responses. The presence of the ethoxy and hydroxy groups may enhance solubility and bioavailability, potentially increasing the compound's therapeutic effects.

Case Studies

  • Antimicrobial Activity : A study exploring the antimicrobial effects of nitroaromatic compounds found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural analogs suggest similar potential.
  • Enzyme Inhibition : Related research has shown that nitro groups can interact with enzymes such as acetylcholinesterase (AChE), leading to inhibition. This property is crucial for developing treatments for neurological disorders where AChE modulation is beneficial.

Research Applications

This compound serves as an intermediate in organic synthesis, particularly in creating more complex organic molecules. Its potential applications extend into medicinal chemistry for developing new pharmaceuticals targeting microbial infections or inflammatory diseases.

Table 2: Research Applications of this compound

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex molecules
Medicinal ChemistryInvestigated for antimicrobial and anti-inflammatory properties
Material ScienceUsed in creating functional materials like polymers

Q & A

Basic: What are the key considerations for safe handling and storage of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in laboratory settings?

Methodological Answer:

  • Handling Precautions: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Static discharge must be controlled due to potential flammability .
  • Storage: Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid proximity to oxidizers or heat sources .
  • Emergency Measures: For spills, use dry sand or chemical-resistant absorbents. Contaminated areas require immediate decontamination with ethanol-water mixtures (70:30 v/v) .

Basic: How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Chromatography: Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98% recommended).
  • Spectroscopy: Confirm structure via 1H^1H-NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm, nitro group splitting patterns) and FT-IR (C=O stretch ~1700 cm1^{-1}, NO2_2 asymmetric stretch ~1520 cm1^{-1}) .
  • Elemental Analysis: Validate molecular formula (C9_9H9_9NO5_5) with ≤0.3% deviation from theoretical values .

Advanced: What experimental design strategies are optimal for studying the substituent effects on the aldehyde group’s reactivity in this compound?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach to test variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst type (e.g., Lewis acids vs. organocatalysts) .
  • Response Variables: Monitor reaction yield (GC-MS), aldehyde oxidation state (UV-Vis at 280 nm), and byproduct formation (TLC).
  • Statistical Analysis: Apply ANOVA to identify significant factors. For example, DMF may enhance nitro group stabilization, reducing side reactions .

Advanced: How can computational modeling complement experimental studies on the nitro group’s electronic effects in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to compute Mulliken charges and HOMO-LUMO gaps. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity at the aldehyde position .
  • MD Simulations: Predict solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions.
  • Validation: Correlate computational data with experimental 13C^{13}C-NMR chemical shifts (e.g., C-5 nitro-adjacent carbon deshielding) .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine XRD (for crystal packing effects), solid-state NMR (for polymorph identification), and high-resolution MS (for isotopic patterns) .
  • Dynamic NMR Studies: Resolve rotational barriers of the ethoxy group by variable-temperature 1H^1H-NMR (e.g., coalescence temperature analysis) .
  • Error Analysis: Quantify instrument-specific biases (e.g., NMR probe calibration drift) using internal standards like tetramethylsilane .

Basic: What are the protocol recommendations for synthesizing this compound from precursor compounds?

Methodological Answer:

  • Step 1: Nitration of 3-ethoxy-2-hydroxybenzaldehyde using HNO3_3/H2_2SO4_4 at 0–5°C (70% yield). Monitor via TLC (hexane:EtOAc 3:1) .
  • Step 2: Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, gradient elution).
  • Quality Control: Validate regioselectivity (HPLC retention time vs. standards) and exclude ortho/para isomers .

Advanced: How can researchers design a study to evaluate the compound’s potential in metal-organic framework (MOF) synthesis?

Methodological Answer:

  • Ligand Screening: Test coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via UV-Vis titration (ligand-to-metal charge transfer bands).
  • Topology Analysis: Use TOPOS software to predict framework symmetry based on crystallographic data .
  • Stability Testing: Expose MOFs to humidity (25–80% RH) and track structural integrity via PXRD .

Advanced: What methodologies address conflicting bioactivity results in antibacterial assays involving this compound?

Methodological Answer:

  • Standardized Protocols: Follow CLSI guidelines for MIC assays. Use Staphylococcus aureus (ATCC 25923) as a control strain .
  • Metabolomic Profiling: Apply LC-MS/MS to identify bacterial membrane disruption (e.g., phospholipid degradation products).
  • Statistical Reprodubility: Use triplicate experiments with blinded data analysis to minimize bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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